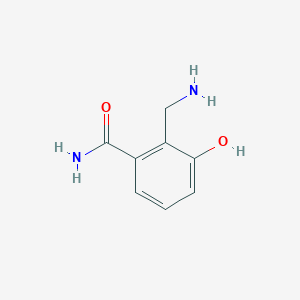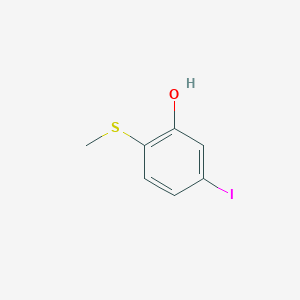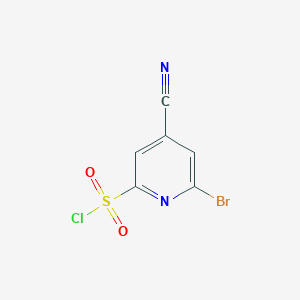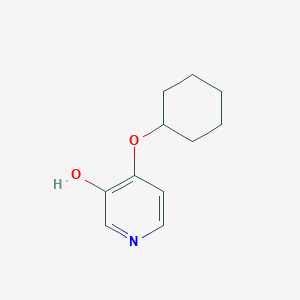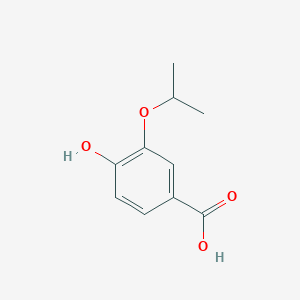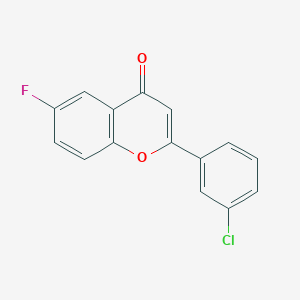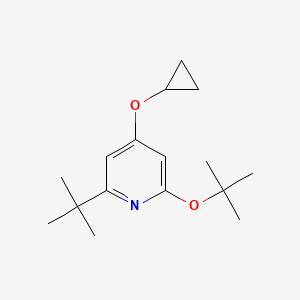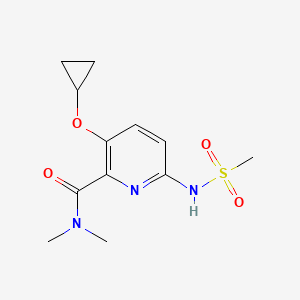
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.349 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a picolinamide core .
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide typically involves multiple steps, including the formation of the picolinamide core and the subsequent introduction of the cyclopropoxy, dimethylamino, and methylsulfonamido groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the dimethylamino group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylsulfonamido group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide: This compound has a similar structure but with the methylsulfonamido group attached to the 4-position of the picolinamide core.
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)pyridine: This compound has a pyridine core instead of a picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the picolinamide core, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
3-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)11-9(19-8-4-5-8)6-7-10(13-11)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
SBBBHFBLJVOQGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


